Acetic acid;1-bromopentadecan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;1-bromopentadecan-2-ol is an organic compound that combines the properties of acetic acid and a brominated alcohol. Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar. 1-bromopentadecan-2-ol is a brominated alcohol, which means it contains a bromine atom attached to a long carbon chain with a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-bromopentadecan-2-ol can be achieved through several methods. One common approach involves the bromination of pentadecan-2-ol using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr). The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents but optimized for higher yields and purity. The process may include purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1-bromopentadecan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of pentadecan-2-ol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of pentadecan-2-ol.
Substitution: Formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid;1-bromopentadecan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of acetic acid;1-bromopentadecan-2-ol involves its interaction with molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and interactions. For example, the hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
1-bromopentadecan-2-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
Pentadecan-2-ol: Similar structure but without the bromine atom.
Acetic acid;1-chloropentadecan-2-ol: Similar structure but with a chlorine atom instead of a bromine atom
Uniqueness
Acetic acid;1-bromopentadecan-2-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
90012-71-8 |
---|---|
Molecular Formula |
C17H35BrO3 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
acetic acid;1-bromopentadecan-2-ol |
InChI |
InChI=1S/C15H31BrO.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16;1-2(3)4/h15,17H,2-14H2,1H3;1H3,(H,3,4) |
InChI Key |
TZWSBNFUMKMLOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(CBr)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.